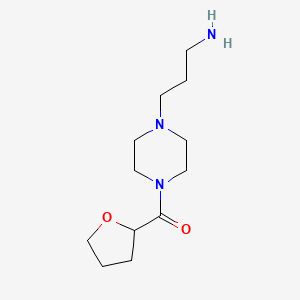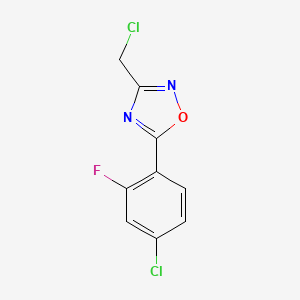methanamine CAS No. 1020918-47-1](/img/structure/B1461516.png)
[4-(2-Methylpropyl)phenyl](phenyl)methanamine
Vue d'ensemble
Description
4-(2-Methylpropyl)phenyl](phenyl)methanamine, also known as 4-Methylpropylphenol, is a compound that has been used in a wide range of scientific research applications. It is a colorless solid that is soluble in most organic solvents, and is used as a building block for synthesis of other compounds. 4-Methylpropylphenol is an aromatic compound that has a low melting point and is easily synthesized from simple starting materials. It has been studied for its ability to act as a catalyst in various reactions and for its potential use in pharmaceutical and agricultural applications.
Applications De Recherche Scientifique
Catalytic Applications
Efficient Transfer Hydrogenation Reactions : Quinazoline-based ruthenium complexes, synthesized from ligands similar in structure to 4-(2-Methylpropyl)phenylmethanamine, were examined for their efficiency in transfer hydrogenation of acetophenone derivatives. These complexes achieved high conversions and turnover frequency values, showcasing their potential in catalytic applications (Karabuğa et al., 2015).
Material Science
Novel Palladium(II) and Platinum(II) Complexes : New complexes derived from Schiff base ligands related to 4-(2-Methylpropyl)phenylmethanamine were synthesized and characterized. These complexes showed potential in anticancer activity, indicating their usefulness in medical material science (Mbugua et al., 2020).
Photocytotoxicity and Cellular Imaging
Iron(III) Catecholates for Cellular Imaging : Iron(III) complexes, incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, demonstrated unprecedented photocytotoxicity under red light and were used for cellular imaging, showing their potential in phototherapeutic applications (Basu et al., 2014).
Corrosion Inhibition
Corrosion Inhibition of Mild Steel : Schiff bases, structurally related to 4-(2-Methylpropyl)phenylmethanamine, were investigated for their corrosion inhibiting properties on mild steel in acidic environments. The study highlighted the effectiveness of these compounds in protecting metal surfaces, indicating their importance in industrial applications (Singh & Quraishi, 2016).
Analytical Chemistry
Benzylation Reactions and Catalysis : A study revealed that benzylation reactions could lead to the formation of an impurity, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which acts as a poison in thiourea-catalyzed glycosylations. This underscores the importance of purity in reactions and the potential impact of impurities on catalytic processes (Colgan, Müller‐Bunz, & McGarrigle, 2016).
Propriétés
IUPAC Name |
[4-(2-methylpropyl)phenyl]-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-13(2)12-14-8-10-16(11-9-14)17(18)15-6-4-3-5-7-15/h3-11,13,17H,12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHIISXGHBRPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylpropyl)phenyl](phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one](/img/structure/B1461434.png)
amine](/img/structure/B1461435.png)

![Ethyl 2-[(propan-2-yl)amino]benzoate](/img/structure/B1461437.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one](/img/structure/B1461438.png)
amine](/img/structure/B1461441.png)


![(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine](/img/structure/B1461448.png)



![2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B1461454.png)